(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide
Description
Contextualizing Macrocyclic Protease Inhibitors in Antiviral Therapy
Proteases, a class of enzymes that cleave proteins, are crucial for the life cycle of many viruses, making them a prime target for antiviral drug development. mdpi.com By inhibiting these viral proteases, the production of mature, functional viral proteins can be blocked, thereby halting viral replication. sci-hub.se Many successful antiviral agents are peptidomimetics, compounds that mimic the structure of peptides, and macrocyclic compounds that interact with the active site of the target protease. mdpi.com
Macrocycles, which are large cyclic molecules, have emerged as a particularly promising structural class for protease inhibitors. asm.org The introduction of a macrocyclic structure into a drug candidate offers several advantages. Macrocyclization can pre-organize the molecule into a conformation that is favorable for binding to the target enzyme, which can lead to enhanced potency compared to their linear (acyclic) counterparts. researchgate.net This structural constraint reduces the entropic penalty upon binding to the protease. researchgate.net
Furthermore, macrocyclization can improve key pharmacological properties. It has been shown to increase metabolic stability and cellular permeability, in part by enabling the formation of intramolecular hydrogen bonds which shield polar groups. mdpi.com These characteristics contribute to making macrocyclic compounds more "drug-like." mdpi.com In the field of Human Immunodeficiency Virus (HIV) research, for instance, protease inhibitors incorporating macrocyclic moieties have demonstrated potent activity against multidrug-resistant HIV-1 variants. asm.org Similarly, in the fight against the Hepatitis C Virus (HCV), macrocyclic inhibitors of the NS3/4A protease have proven to be more potent than their linear analogues and were the first inhibitors of this enzyme to block HCV RNA replication in cell-based assays. researchgate.netnih.gov
Significance of Paritaprevir in Hepatitis C Virus (HCV) Research and Beyond
Paritaprevir (formerly ABT-450) is a potent, orally bioavailable, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A serine protease. nih.govdovepress.com This viral enzyme is essential for the replication of HCV. tga.gov.au After the virus translates its genetic material into a single long polyprotein, the NS3/4A protease is responsible for cleaving this polyprotein at multiple sites to release mature non-structural proteins (NS3, NS4A, NS4B, NS5A, and NS5B). nih.govdrugbank.com By specifically binding to and inhibiting the NS3/4A protease, Paritaprevir blocks this crucial processing step, thereby preventing the formation of the viral replication complex and halting the virus's life cycle. tga.gov.audrugbank.com
The development of Paritaprevir was a significant milestone in the evolution of HCV treatment, moving away from older interferon-based therapies to more effective and targeted Direct-Acting Antivirals (DAAs). drugbank.comdrugbank.com Research demonstrated that Paritaprevir has potent antiviral activity against several HCV genotypes. nih.gov It was developed by Enanta Pharmaceuticals and Abbott Laboratories (now AbbVie) and became a core component of multidrug, interferon-free treatment regimens. sci-hub.sewho.int
A key aspect of Paritaprevir's clinical development was its use in combination with a pharmacokinetic enhancer, Ritonavir (B1064). who.int Ritonavir, a potent inhibitor of the metabolic enzyme CYP3A4, increases the plasma concentration and extends the half-life of Paritaprevir, allowing for effective viral suppression. tga.gov.aunih.govnih.gov While Ritonavir is an antiviral drug itself, in this context, it has no direct activity against HCV but acts solely as a boosting agent for Paritaprevir. nih.govontosight.ai
Paritaprevir is a cornerstone of combination products that target multiple stages of the HCV lifecycle simultaneously, a strategy that improves efficacy and reduces the risk of developing drug-resistant viral strains. drugbank.comdrugbank.com These regimens typically combine Paritaprevir/Ritonavir with an NS5A inhibitor like Ombitasvir and sometimes a non-nucleoside NS5B polymerase inhibitor such as Dasabuvir (B606944). dovepress.comnih.govontosight.ai Clinical studies involving these combination therapies have shown high rates of sustained virologic response (SVR), which is considered a cure for HCV. ontosight.aioatext.com
Table 1: Sustained Virologic Response (SVR) Rates in Clinical Trials with Paritaprevir-containing Regimens
| Study Population | HCV Genotype | Regimen | SVR12 Rate (%) | Reference |
|---|---|---|---|---|
| Adolescents (12-17 years) | 1 or 4 | Ombitasvir/Paritaprevir/Ritonavir ± Dasabuvir ± Ribavirin | 100% | nih.gov |
| Patients with Compensated Cirrhosis | 4 | Ombitasvir/Paritaprevir/Ritonavir + Ribavirin (12 weeks) | 97% | researchgate.net |
| Patients on Hemodialysis | 1 | Paritaprevir/Ritonavir/Ombitasvir/Dasabuvir | 100% | mjima.org |
| Liver Transplant Recipients | 1 | Ombitasvir/Paritaprevir/Ritonavir + Dasabuvir + Ribavirin | 100% | oatext.com |
| Treatment-Naïve and Experienced (with/without cirrhosis) | 1 | Paritaprevir/Ritonavir/Ombitasvir + Dasabuvir ± Ribavirin | >90% | dovepress.com |
Beyond its established role in HCV therapy, Paritaprevir has also become a subject of advanced computational chemistry research. A recent study utilized Paritaprevir as a case study to explore the potential of quantum computing in drug discovery. chemrxiv.org The research focused on the differences in conformational flexibility and strain between Paritaprevir, a first-generation inhibitor, and Glecaprevir (B607649), a second-generation inhibitor, to understand how these structural properties impact their potency across different HCV genotypes. chemrxiv.org This type of research highlights Paritaprevir's continuing significance as a reference compound for developing and validating new computational methods aimed at revolutionizing drug discovery and development. chemrxiv.org
Structure
2D Structure
Properties
Key on ui mechanism of action |
Paritaprevir is a potent inhibitor of the NS3/4A serine protease of Hepatitis C Virus (HCV). Following viral replication of HCV genetic material and translation into a single polypeptide, Nonstructural Protein 3 (NS3) and its activating cofactor Nonstructural Protein 4A (NS4A) are responsible for cleaving it into the following structural and nonstructural proteins required for assembly into mature virus: NS3, NS4A, NS4B, NS5A, and NS5B. By inhibiting viral protease NS3/4A, paritaprevir therefore prevents viral replication and function. |
|---|---|
CAS No. |
1216941-48-8 |
Molecular Formula |
C40H43N7O7S |
Molecular Weight |
765.9 g/mol |
IUPAC Name |
(1S,4R,6S,14S,18R)-N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide |
InChI |
InChI=1S/C40H43N7O7S/c1-24-21-42-33(22-41-24)35(48)43-32-16-6-4-2-3-5-11-25-20-40(25,39(51)46-55(52,53)27-17-18-27)45-36(49)34-19-26(23-47(34)38(32)50)54-37-30-14-8-7-12-28(30)29-13-9-10-15-31(29)44-37/h5,7-15,21-22,25-27,32,34H,2-4,6,16-20,23H2,1H3,(H,43,48)(H,45,49)(H,46,51)/t25-,26-,32+,34+,40-/m1/s1 |
InChI Key |
UAUIUKWPKRJZJV-AOMWZFMUSA-N |
Isomeric SMILES |
CC1=CN=C(C=N1)C(=O)N[C@H]2CCCCCC=C[C@@H]3C[C@]3(NC(=O)[C@@H]4C[C@H](CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCCCC=CC3CC3(NC(=O)C4CC(CN4C2=O)OC5=NC6=CC=CC=C6C7=CC=CC=C75)C(=O)NS(=O)(=O)C8CC8 |
Appearance |
White to off-white powder |
Purity |
>97% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
ATB450; ABT-450; ABT 450; Paritaprevir; Veruprevir; Brand name: VIEKIRA PAK. |
Origin of Product |
United States |
Molecular Target Identification and Mechanistic Elucidation of Paritaprevir Action
Characterization of HCV NS3/4A Protease as a Critical Viral Target
Paritaprevir is a direct-acting antiviral agent that targets the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) protease. tufts.edumedchemexpress.comnih.gov This enzyme is a chymotrypsin-like serine protease essential for the replication of the virus. medcraveonline.com The NS3 protein contains the protease domain at its N-terminus and a helicase domain at its C-terminus. nih.gov For the protease to be active, it requires the NS4A protein as a cofactor. medcraveonline.comnih.gov The NS4A protein, a 54-residue polypeptide, is integral for the correct folding and localization of the NS3 protease. medcraveonline.commedcraveonline.com
The primary function of the NS3/4A protease is to carry out specific proteolytic cleavages of the HCV polyprotein, which is synthesized as a single large polypeptide chain from the viral RNA. tufts.edu This cleavage process releases several mature nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) that are vital components of the viral replication machinery. tufts.edu By inhibiting the NS3/4A protease, paritaprevir blocks this crucial step in the viral lifecycle, thereby preventing the formation of a functional replication complex and suppressing viral propagation. The substrate-binding site of the protease has been identified as the most promising target for drug design. medcraveonline.com The catalytic triad (B1167595) of the enzyme is composed of the amino acid residues Serine-139, Histidine-57, and Aspartate-81. medcraveonline.com
Detailed Enzymatic Inhibition Mechanisms of Paritaprevir
Kinetic Analysis of Protease Inhibition (in vitro)
In vitro studies have demonstrated that paritaprevir is a potent inhibitor of the HCV NS3/4A protease. The mechanism of inhibition has been evaluated through enzyme kinetic studies. One study, which investigated the interaction between paritaprevir and the UGT1A1 enzyme using ethinyl estradiol (B170435) as a substrate, determined that the inhibition was consistent with a competitive inhibition mechanism. nih.gov In competitive inhibition, the inhibitor binds to the active site of the free enzyme, competing directly with the substrate. sci-hub.se This type of inhibition is characterized by an apparent increase in the Michaelis constant (Km) of the substrate, while the maximum velocity (Vmax) of the reaction remains unchanged. sci-hub.se The inhibitory constant (Ki) is a measure of the binding affinity of the inhibitor to the enzyme. tufts.edu
Reversible Binding Characteristics and Binding Constants (e.g., IC50, Ki in vitro)
The potency of paritaprevir has been quantified through the determination of its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50% under specific assay conditions. collaborativedrug.com The Ki value is an intrinsic measure of the inhibitor's binding affinity. tufts.edu
Paritaprevir has shown potent activity against various HCV genotypes. For recombinant HCV genotype 1a and 1b NS3/4A protease, paritaprevir exhibited IC50 values of 0.18 nM and 0.43 nM, respectively. tufts.edu Its efficacy extends to other genotypes, with IC50 values for genotype 4a protease determined to be between 0.1 and 0.16 nM. tga.gov.au Against genotypes 2a and 2b, the IC50 values were 2.3 to 2.4 nM and 6.3 nM, respectively. tga.gov.au In cell-based replicon assays, which measure the inhibition of viral replication within host cells, paritaprevir demonstrated EC50 values (half-maximal effective concentration) of 1 nM for genotype 1a and 0.21 nM for genotype 1b. medchemexpress.commedchemexpress.com
An in vitro study determined the inhibition constant (Ki) for paritaprevir against the UGT1A1 enzyme to be 20 μM. nih.gov While this specific value is for a different enzyme, it illustrates the methodologies used to characterize the binding affinity of paritaprevir. The enzyme inhibition constants (Ki) of paritaprevir against various HCV NS3/4A protease genotypes have been determined and compared to other protease inhibitors, showing varying inhibition profiles across genotypes. nih.gov
| Parameter | HCV Genotype | Value | Reference |
|---|---|---|---|
| IC50 | 1a | 0.18 nM | tufts.edu |
| IC50 | 1b | 0.43 nM | tufts.edu |
| IC50 | 2a | 2.3 - 2.4 nM | tga.gov.au |
| IC50 | 2b | 6.3 nM | tga.gov.au |
| IC50 | 4a | 0.1 - 0.16 nM | tga.gov.au |
| EC50 | 1a | 1 nM | medchemexpress.commedchemexpress.com |
| EC50 | 1b | 0.21 nM | medchemexpress.commedchemexpress.com |
| EC50 | 4a | 0.09 nM | medchemexpress.comtga.gov.au |
| EC50 | 6a | 0.68 nM | tga.gov.au |
Structural Biology of Paritaprevir-Protease Interactions
Co-crystallization Studies of the Inhibitor-Enzyme Complex
While direct co-crystallization structures of paritaprevir with the HCV NS3/4A protease are not widely public, significant insights have been gained from molecular docking studies. nih.govresearchgate.net These computational models utilize the known crystal structure of the NS3/4A protease, often complexed with a structurally similar inhibitor like simeprevir (B1263172) (PDB ID: 3KEE), to predict the binding mode of paritaprevir. nih.gov
Recent structural work has focused on paritaprevir itself, revealing the existence of two distinct polymorphic crystal forms, termed form α and form β, which were determined using Microcrystal Electron Diffraction (MicroED). nih.govresearchgate.net Molecular docking experiments showed that only conformer β fits well into the active site pocket of the NS3/4A serine protease, suggesting it is the biologically active conformation for target binding. nih.govresearchgate.net This highlights the importance of the inhibitor's conformation for effective binding.
Mapping Ligand-Protein Interaction Networks (e.g., hydrogen bonds, hydrophobic interactions)
Molecular docking studies have elucidated the potential interactions between paritaprevir and the NS3/4A protease active site. nih.gov The binding is characterized by a network of hydrophobic interactions and hydrogen bonds. nih.govresearchgate.net The docking of paritaprevir's active conformer (form β) into the protease active site shows that it can interact with the catalytic triad (H57, D81, S139). medcraveonline.comnih.gov
Conformational Changes of Protease upon Paritaprevir Binding
The binding of paritaprevir to the hepatitis C virus (HCV) NS3/4A serine protease is a complex process that involves specific conformational states of both the drug and the enzyme. The interaction is not a simple lock-and-key mechanism but is better described by an induced-fit or conformational selection model, where the protease's flexible active site adapts to accommodate the inhibitor. scienceopen.comxiahepublishing.com This flexibility is a known characteristic of the NS3 protease, which has a relatively shallow and solvent-exposed substrate-binding site. scienceopen.com
Recent research using microcrystal electron diffraction (MicroED) has revealed that paritaprevir can exist in at least two distinct polymorphic crystal forms, designated α and β. diva-portal.orgadvancedsciencenews.com These polymorphs exhibit different three-dimensional conformations, particularly in the macrocyclic core. diva-portal.orgnih.gov Molecular docking simulations have shown that these conformational differences are critical for binding to the NS3/4A protease. Only the β conformer of paritaprevir can successfully dock into the active site pocket of the enzyme. diva-portal.orgadvancedsciencenews.comnih.gov The α conformer does not fit into the pocket, suggesting that the specific pre-organized conformation of the inhibitor is a crucial prerequisite for binding. advancedsciencenews.comnih.gov This finding highlights that the β form is the thermodynamically favored conformation for target binding. nih.gov
Upon binding of the active β conformer, paritaprevir induces or selects for a specific conformation of the protease active site, stabilized by a network of interactions. diva-portal.orgnih.gov These interactions effectively disrupt the function of the protease's catalytic triad, which consists of the amino acid residues Histidine-57 (H57), Aspartate-81 (D81), and Serine-139 (S139). diva-portal.orgnih.gov The binding of paritaprevir prevents the normal processing of the viral polyprotein, which is essential for viral replication. nih.govdrugbank.com
Detailed molecular docking studies, based on the crystal structure of the simeprevir-bound NS3/4A protease (PDB ID: 3KEE) due to the structural similarity between the inhibitors, have elucidated the key interactions that define the bound conformation. nih.govresearchgate.net The macrocyclic core of paritaprevir engages in extensive hydrophobic interactions with the active site pocket. nih.gov Furthermore, a series of crucial hydrogen bonds are formed between the inhibitor and the protease, which lock the complex in place. diva-portal.orgnih.gov
Key interactions observed in molecular docking simulations include:
Hydrogen bonds between the cyclopropylsulfonamide group of paritaprevir and the side chains of the catalytic triad residues H57 and S139. diva-portal.org
An additional hydrogen bond between the cyclopropylsulfonamide substituent and the side chain of Lysine-136 (K136), which is not observed with the similar inhibitor simeprevir. diva-portal.org
Hydrogen bonds involving the backbone of several key residues, including Glycine-137 (G137), Arginine-155 (R155), and Alanine-157 (A157). diva-portal.orgnih.gov
These interactions, particularly with K136, act as a clamp, closing the active site and stabilizing the inhibitor-protease complex. nih.gov The stability of this bound conformation is critical for the potent inhibitory activity of paritaprevir. nih.gov Studies on drug resistance mutations, such as those at positions D168 and A156, further underscore the importance of the protein's conformation. researchgate.nettandfonline.com Mutations can disrupt the salt-bridge network and hydrogen bonding patterns responsible for stable inhibitor binding, leading to a loss of efficacy. researchgate.netresearchgate.net
The following table summarizes the key interactions between paritaprevir and the NS3/4A protease that define the bound conformational state, based on molecular docking data.
Table 1: Key Interactions Between Paritaprevir and HCV NS3/4A Protease Residues
| Interacting Protease Residue | Type of Interaction | Paritaprevir Moiety Involved | Reference |
|---|---|---|---|
| Histidine-57 (H57) | Hydrogen Bond | Cyclopropylsulfonamide | diva-portal.org |
| Serine-139 (S139) | Hydrogen Bond | Cyclopropylsulfonamide | diva-portal.org |
| Lysine-136 (K136) | Hydrogen Bond | Cyclopropylsulfonamide | diva-portal.orgnih.gov |
| Glycine-137 (G137) | Hydrogen Bond | Cyclopropylsulfonamide | diva-portal.org |
| Arginine-155 (R155) | Hydrogen Bond | Macrocyclic Core | nih.gov |
| Alanine-157 (A157) | Hydrogen Bond | Macrocyclic Core | nih.gov |
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| Dasabuvir (B606944) |
| Elbasvir |
| Glecaprevir (B607649) |
| Grazoprevir |
| Ledipasvir |
| Ombitasvir |
| Paritaprevir |
| Ritonavir (B1064) |
| Simeprevir |
| Sofosbuvir |
| Velpatasvir |
Preclinical Antiviral Efficacy and Spectrum of Paritaprevir
Inhibition of Viral Replication in Cell Culture Models
The preclinical efficacy of paritaprevir has been extensively evaluated in various in vitro cell culture models, particularly using HCV replicon systems. These systems allow for the study of viral replication in a controlled laboratory setting.
Genotype-Specific Antiviral Potency and Activity (in vitro EC₅₀ values)
Paritaprevir has demonstrated potent antiviral activity across multiple HCV genotypes in replicon cell culture assays. The 50% effective concentration (EC₅₀), which represents the concentration of the drug required to inhibit 50% of viral replication, varies by genotype. The compound is particularly active against genotypes 1, 4, and 6, with slightly less potency observed against genotypes 2 and 3. infezmed.ittga.gov.aunih.govresearchgate.net
In biochemical assays, paritaprevir has shown potent inhibition of NS3/4A protease enzymes from various genotypes, with 50% inhibitory concentration (IC₅₀) values in the low nanomolar range. tga.gov.autga.gov.au
Table 1: Genotype-Specific Antiviral Activity of Paritaprevir in vitro
| HCV Genotype | Activity Metric | Value (nM) | Source |
|---|---|---|---|
| Genotype 1a | EC₅₀ | 1.0 | tga.gov.auinfezmed.itdovepress.com |
| Genotype 1b | EC₅₀ | 0.21 | tga.gov.auinfezmed.itdovepress.com |
| Genotype 2a | EC₅₀ | 5.3 | tga.gov.auinfezmed.itselleckchem.com |
| Genotype 2b | IC₅₀ | 6.3 | tga.gov.au |
| Genotype 3a | EC₅₀ | 19 | tga.gov.auinfezmed.it |
| Genotype 4a | EC₅₀ | 0.09 | tga.gov.auinfezmed.it |
| Genotype 6a | EC₅₀ | 0.68 | tga.gov.au |
| Genotype 6a | EC₅₀ | 0.69 | infezmed.itselleckchem.com |
Subtype-Specific Antiviral Activity and Potency (in vitro)
Further studies have characterized the activity of paritaprevir against specific HCV subtypes, confirming its high potency, particularly against subtypes 1a, 1b, and 4a. tga.gov.auinfezmed.ittga.gov.au In biochemical assays, paritaprevir inhibited the proteolytic activity of recombinant NS3/4A protease enzymes from genotypes 1a and 1b with IC₅₀ values of 0.18 nM and 0.43 nM, respectively. tga.gov.au The potency against different subtypes underscores its targeted efficacy. For instance, the EC₅₀ values against replicons containing NS3 from genotype 4a and 4d isolates were 0.09 nM and 0.015 nM, respectively. tga.gov.au
Table 2: Subtype-Specific Antiviral Activity of Paritaprevir in vitro
| HCV Subtype | Activity Metric | Value (nM) | Source |
|---|---|---|---|
| 1a-H77 | EC₅₀ | 1.0 | tga.gov.au |
| 1b-Con1 | EC₅₀ | 0.21 | tga.gov.au |
| 2a-JFH-1 | EC₅₀ | 5.3 | tga.gov.au |
| 4a | IC₅₀ | 0.16 | tga.gov.autga.gov.au |
| 4a | EC₅₀ | 0.09 | nih.gov |
| 4d | EC₅₀ | 0.015 | tga.gov.au |
Broader Antiviral Spectrum: Potential against Other Flaviviruses (e.g., Zika, Dengue, West Nile)
Beyond its established role against HCV, computational studies have explored the potential of paritaprevir as a broader-spectrum antiviral agent against other members of the Flaviviridae family, which includes Zika virus (ZIKV), Dengue virus (DENV), and West Nile virus (WNV). nih.govnih.govscienceopen.comfrontiersin.orgresearchgate.net These viruses are significant human pathogens responsible for a range of diseases. nih.govnih.govscienceopen.comfrontiersin.orgresearchgate.net
Using molecular docking and simulation techniques, researchers have proposed that paritaprevir may act as a pan-antiviral against these flaviviruses. nih.govfrontiersin.org These in silico studies found that paritaprevir binds strongly to the NS2B-NS3 protease of ZIKV, DENV, and WNV. nih.govfrontiersin.org The calculated binding free energies suggest that paritaprevir could effectively inhibit the protease activities of these viruses, which are crucial for their replication. nih.govfrontiersin.org Notably, the binding of paritaprevir to the WNV protease was predicted to be even stronger than its binding to the ZIKV protease. nih.govfrontiersin.org
It is crucial to note that these findings are based on computational models. nih.govfrontiersin.org The studies emphasize the necessity of validation through experimental in vitro enzymatic assays and viral replication studies to confirm the efficacy of paritaprevir against Zika, Dengue, and West Nile viruses. nih.govfrontiersin.org
Mechanistic Basis of Synergistic Antiviral Effects in vitro (with other DAAs)
Paritaprevir is typically used in combination with other direct-acting antiviral agents (DAAs) that have different mechanisms of action. nih.govresearchgate.netdovepress.commdpi.com This multi-targeted approach is a cornerstone of modern HCV therapy and is based on a sound mechanistic rationale that leads to additive or synergistic antiviral effects in vitro. tga.gov.autandfonline.com
The synergistic effect arises from simultaneously targeting multiple, essential steps in the HCV lifecycle. nih.govresearchgate.netmdpi.com For example, paritaprevir is often co-administered with an NS5A inhibitor, such as ombitasvir, and a non-nucleoside NS5B polymerase inhibitor, like dasabuvir (B606944). dovepress.commdpi.com
Paritaprevir inhibits the NS3/4A protease , preventing the cleavage of the HCV polyprotein. drugbank.commdpi.com
Ombitasvir targets the NS5A protein , which, while its exact function is complex, is critical for both viral RNA replication and the assembly of new virus particles. nih.govnih.govdrugbank.com
Dasabuvir is an allosteric inhibitor of the NS5B RNA-dependent RNA polymerase , binding to a distinct site on the enzyme to induce a conformational change that halts viral RNA synthesis. wikipedia.orgnih.govdrugbank.com
By inhibiting these three distinct targets, the combination of drugs creates a high barrier to the development of viral resistance. tandfonline.comnih.gov In vitro studies have demonstrated that pairwise combinations of paritaprevir, ombitasvir, and dasabuvir significantly reduce the survival of drug-resistant colonies compared to treatment with a single agent. tga.gov.au This multi-pronged attack ensures a more profound and durable suppression of viral replication than could be achieved with monotherapy, forming the mechanistic basis for the observed synergy. tga.gov.aumdpi.com
Molecular Basis of Viral Resistance to Paritaprevir
Identification and Characterization of Resistance-Associated Substitutions (RASs) in NS3 Protease
RASs that confer resistance to paritaprevir have been identified through both in vitro and in vivo studies. These substitutions typically occur at specific amino acid positions within the NS3 protease, primarily at positions 155, 156, and 168. asm.orgwindows.netresearchgate.net
In vitro selection studies have been instrumental in identifying key RASs. When HCV genotype 1a and 1b viral colonies were exposed to increasing concentrations of paritaprevir, specific substitutions emerged. dovepress.com
Genotype 1a: In genotype 1a replicons, substitutions at positions R155 (R155K/S) and D168 (D168A/E/N/V/Y) were selected. tga.gov.audovepress.com Notably, no colonies survived at concentrations 100- or 500-fold greater than the EC₅₀. dovepress.com The R155K substitution is a common pathway for resistance to many NS3/4A protease inhibitors, indicating a high potential for cross-resistance. dovepress.com Other substitutions like F43L and A156T have also been shown to reduce susceptibility to paritaprevir by 7- to 219-fold. tga.gov.au Conversely, single substitutions such as V36A/M, V55I, Y56H, Q80K, or E357K did not significantly affect paritaprevir's activity. tga.gov.au
Genotype 1b: In genotype 1b replicons, the predominant RASs observed were at positions A156 (A156T) and D168 (D168H/V/Y). dovepress.com No colonies survived at 500-fold the EC₅₀. dovepress.com Substitutions at D168 (D168A/H/V/Y) reduced paritaprevir's activity by 27- to 337-fold. tga.gov.au The combination of Y56H with a D168 substitution further increased resistance. tga.gov.au
The table below summarizes key in vitro resistance mutations for paritaprevir.
| Genotype | Amino Acid Position | Substitution |
| 1a | 155 | R155K, R155S |
| 168 | D168A, D168E, D168N, D168V, D168Y | |
| 43 | F43L | |
| 156 | A156T | |
| 1b | 156 | A156T |
| 168 | D168H, D168V, D168Y | |
| 56 + 168 | Y56H + D168A/V/Y |
The genotypic identification of RASs is complemented by phenotypic analyses that quantify the extent of resistance. This is typically measured as the fold-change in the 50% effective concentration (EC₅₀) required to inhibit viral replication compared to the wild-type virus. natap.org
Genotype 1a: For genotype 1a, substitutions at R155 and D168 lead to significant fold-increases in EC₅₀ values. For instance, the R155K and D168V substitutions are among the most prevalent treatment-emergent RASs. asm.org The F43L, R155G/K/S, A156T, and D168A/E/F/H/N/V/Y substitutions have been shown to reduce paritaprevir susceptibility by 7- to 219-fold. tga.gov.au
Genotype 1b: In genotype 1b, D168 substitutions (D168A/H/V/Y) can increase the EC₅₀ by 27 to 337-fold. tga.gov.au The combination of Y56H with D168A, D168V, or D168Y results in an additional 12- to 26-fold reduction in paritaprevir activity compared to the single D168 substitution alone. tga.gov.au While the A156T mutation is a key resistance pathway, paritaprevir retains relatively high activity against it, with only a 17-fold change in EC₅₀ in genotype 1a. tandfonline.com
The following table displays the fold-resistance conferred by specific mutations.
| Genotype | Substitution | Fold-Change in EC₅₀ (vs. Wild-Type) |
| 1a | F43L, R155G/K/S, A156T, D168A/E/F/H/N/V/Y | 7- to 219-fold |
| 1b | D168A/H/V/Y | 27- to 337-fold |
| 1b | Y56H + D168A/V/Y | Additional 12- to 26-fold increase over single D168 substitution |
| 1a | A156T | 17-fold |
Genotypic Analysis of Resistance Mutations (in vitro)
Structural and Functional Impact of RASs on Paritaprevir Binding and Protease Activity
The presence of RASs alters the three-dimensional structure of the NS3 protease, which in turn affects paritaprevir's ability to bind and inhibit the enzyme.
Paritaprevir is a macrocyclic inhibitor that binds within the active site of the NS3 protease. tandfonline.com RASs can introduce steric hindrance or alter key interactions within this binding pocket.
D168 Substitutions: The D168 residue is located in the S4 pocket of the protease. biorxiv.org Mutations at this position, such as D168A, can weaken inhibitor interactions within this pocket. biorxiv.org While paritaprevir is susceptible to substitutions at D168, other inhibitors like glecaprevir (B607649) have shown improved resistance profiles against certain D168 variants. tandfonline.comresearchgate.net
A156 Substitutions: The A156T mutation is associated with resistance to linear protease inhibitors. tandfonline.com Paritaprevir, being a macrocyclic compound, is less affected by this substitution compared to linear inhibitors. tandfonline.com The A156T mutation can cause steric clashes with some inhibitors, but paritaprevir's conformation appears to better accommodate this change. tandfonline.combiorxiv.org
R155 Substitutions: The R155 residue forms a salt bridge with D168, which is crucial for maintaining the conformation of the binding site. tandfonline.com Mutations like R155K can disrupt this salt bridge, leading to a less stable binding surface for the inhibitor. tandfonline.com
RASs not only impact inhibitor binding but can also affect the inherent enzymatic activity and conformational flexibility of the NS3 protease.
Catalytic Efficiency: Some resistance mutations can reduce the catalytic efficiency of the protease, a phenomenon known as fitness cost. nih.gov However, compensatory mutations can sometimes arise elsewhere in the genome to restore viral fitness. nih.gov
Conformational Dynamics: The D168A mutation has been shown to increase protein dynamics, which can weaken inhibitor binding. biorxiv.org Molecular dynamics simulations have revealed that the A156T mutation leads to a significant reduction in the binding affinity of both paritaprevir and glecaprevir, in part by destabilizing the protein binding surface through the loss of the R123-D168 salt bridge. tandfonline.com Paritaprevir's ability to adopt different conformations, a property termed "chameleonic behavior," is influenced by its environment. researchgate.netacs.org In a non-polar environment, it can form an intramolecular hydrogen bond that reduces its polar surface area. However, when binding to the protease, this intramolecular bond is broken in favor of intermolecular interactions with the enzyme. researchgate.netacs.org Changes in the protease structure due to RASs can disrupt these critical intermolecular interactions. researchgate.netacs.org
Alterations in the Protease Active Site and Binding Pocket
In Vitro Evolution and Selection Dynamics of Resistant Variants
The development of resistance is a dynamic process involving the selection and evolution of viral variants under drug pressure. In vitro studies allow for the controlled observation of these dynamics.
Selection Pathways: In vitro experiments exposing HCV replicons to paritaprevir have shown that resistance can emerge through different pathways depending on the viral genotype. dovepress.com For genotype 1a, the primary path involves mutations at R155 and D168, while for genotype 1b, it involves A156 and D168. dovepress.com
Drug Concentration and Genetic Barrier: The concentration of the antiviral agent plays a role in the selection of resistant variants. nih.gov Selection experiments are often conducted at various drug concentrations to understand the genetic barrier to resistance. nih.gov For paritaprevir, in vitro studies showed that at high concentrations (100- to 500-fold the EC₅₀), the emergence of resistant colonies was significantly suppressed or prevented altogether. dovepress.comnih.gov
Fitness of Resistant Variants: While some RASs confer high levels of resistance, they may also come with a fitness cost, meaning the mutant virus replicates less efficiently than the wild-type virus in the absence of the drug. nih.gov However, highly fit and resistant variants can emerge, sometimes through the acquisition of compensatory mutations that restore replication capacity. nih.gov The persistence of these fit, resistant variants poses a significant challenge for treatment. nih.gov
Cross-Resistance Profiles with Other Protease Inhibitors (in vitro)
In vitro studies are crucial for understanding the potential for cross-resistance between different Hepatitis C Virus (HCV) NS3/4A protease inhibitors (PIs). Cross-resistance occurs when a specific amino acid substitution, known as a resistance-associated substitution (RAS), that confers resistance to one drug also reduces the susceptibility to other drugs in the same class. The development of resistance is a significant challenge in antiviral therapy, and understanding these profiles is essential for predicting treatment outcomes and guiding the development of new therapeutic agents.
Paritaprevir, a potent macrocyclic NS3/4A protease inhibitor, has been extensively studied to characterize its resistance profile and the extent of cross-resistance with other PIs. These studies typically involve generating HCV replicons or recombinant viruses with specific RASs and then measuring the change in the concentration of the drug required to inhibit viral replication by 50% (EC50), expressed as a fold-change compared to the wild-type virus.
Key resistance-associated substitutions for paritaprevir in genotype 1 are found at amino acid positions 155, 156, and 168 of the NS3 protease. asm.orgresearchgate.net The D168Y variant, for instance, confers a high level of resistance to paritaprevir, with a 219-fold and 337-fold increase in EC50 values for genotype 1a and 1b replicons, respectively. asm.orgresearchgate.net
Substitutions at position R155, particularly R155K in genotype 1a, are known to confer resistance to almost all NS3/4A protease inhibitors, indicating a high potential for cross-resistance. dovepress.comujms.net The R155K substitution reduces the susceptibility to paritaprevir by 37-fold. asm.org Similarly, the D168V variant, which reduces paritaprevir susceptibility by 96-fold in genotype 1a and 159-fold in genotype 1b, also confers resistance to other macrocyclic and acyclic noncovalent PIs like simeprevir (B1263172), asunaprevir (B1667651), danoprevir, and faldaprevir. asm.org However, D168V does not confer resistance to the linear ketoamide covalent inhibitors such as telaprevir (B1684684) and boceprevir. asm.org
The A156T substitution is recognized as a major class-specific mutation that impacts all NS3/4A protease inhibitors. nih.govmdpi.com This highlights a significant pathway for broad cross-resistance among this class of antivirals. In contrast, the Q80K substitution in genotype 1a, which significantly reduces the efficacy of simeprevir, does not confer resistance to paritaprevir. asm.org
The following tables summarize the in vitro cross-resistance data for paritaprevir and other selected protease inhibitors against various NS3 resistance-associated substitutions.
Table 1: Fold Change in EC50 for NS3 Protease Inhibitors against Genotype 1a Resistant Variants
| Substitution | Paritaprevir | Grazoprevir | Glecaprevir | Voxilaprevir | Simeprevir | Asunaprevir | Telaprevir | Boceprevir |
| Y56H | 2.6 | 1.8 | - | - | - | - | - | - |
| Q80K | <2 | <2 | <2 | - | 11-14 | 3-6 | <2 | <2 |
| R155K | 37 | 11 | 2.5 | 3.4 | 140 | 1,400 | 46 | 13 |
| A156T | 29 | 1,923 | >5,800 | >1,000 | 2.3 | 2.4 | 120 | 160 |
| A156V | 1,100 | 4,200 | >5,800 | >1,000 | - | - | - | - |
| D168A | 85 | 118 | 2.4 | 1.4 | 330 | 6,700 | <2 | <2 |
| D168V | 96 | 4.8 | 1.6 | 1.2 | 110 | 1,800 | <2 | <2 |
| D168Y | 219 | - | - | - | - | - | - | - |
| Y56H/D168A | 2,941 | 1,923 | - | - | - | - | - | - |
Data compiled from multiple in vitro studies. asm.orgasm.orgnih.govnih.govnih.gov Values represent the fold increase in EC50 compared to the wild-type virus. "-" indicates data not available.
Table 2: Fold Change in EC50 for NS3 Protease Inhibitors against Genotype 1b Resistant Variants
| Substitution | Paritaprevir | Grazoprevir | Glecaprevir | Voxilaprevir | Simeprevir | Asunaprevir | Telaprevir | Boceprevir |
| A156T | 360 | 3,100 | >11,000 | >1,000 | 2.1 | 2.2 | 120 | 160 |
| A156V | 2,000 | 1,300 | >11,000 | >1,000 | - | - | - | - |
| D168A | 112 | 1.5 | <2 | <2 | 290 | 4,000 | <2 | <2 |
| D168V | 159 | <2 | <2 | <2 | 43 | 78 | <2 | <2 |
| D168Y | 337 | - | - | - | - | - | - | - |
Data compiled from multiple in vitro studies. asm.orgasm.orgnih.govplos.org Values represent the fold increase in EC50 compared to the wild-type virus. "-" indicates data not available.
The data clearly illustrates that while some RASs confer resistance to a broad range of PIs, others have a more specific impact. For example, substitutions at position D168 significantly affect paritaprevir, simeprevir, and asunaprevir but have minimal impact on telaprevir, boceprevir, grazoprevir, and glecaprevir. asm.orgasm.org Conversely, the A156T substitution, which has a relatively modest effect on simeprevir and asunaprevir, results in high-level resistance to paritaprevir, grazoprevir, and glecaprevir. asm.org This demonstrates the complex and varied nature of cross-resistance profiles among HCV protease inhibitors.
The emergence of double substitutions, such as Y56H/D168A, can confer extremely high levels of resistance to even the most potent inhibitors like paritaprevir and grazoprevir. nih.gov The Y56H substitution, while having a minimal impact on its own, appears to synergize with the D168A mutation to drastically reduce inhibitor potency. nih.gov
Structure Activity Relationship Sar and Rational Drug Design Principles for Paritaprevir
Elucidation of Key Pharmacophoric Elements and Their Contribution to Potency
The potency of Paritaprevir is not attributed to a single feature but rather to the synergistic contribution of several key pharmacophoric elements. Structure-activity relationship (SAR) studies have been instrumental in dissecting the molecule and understanding the role of each component. nih.gov
The molecular architecture of Paritaprevir is distinguished by three critical components that are paramount for its high inhibitory activity against the HCV NS3/4A protease. nih.gov
Macrocyclic Core: This 15-membered ring is a defining feature of Paritaprevir. figshare.comacs.org It provides a constrained conformation that pre-organizes the interactive moieties for optimal binding to the flat and relatively featureless active site of the protease. biorxiv.orgadvancedsciencenews.com The macrocycle engages in extensive hydrophobic interactions within the enzyme's binding pocket and forms crucial hydrogen bonds with the side chain of Lysine 136 (K136) and the backbones of Arginine 155 (R155) and Alanine 157 (A157). nih.govresearchgate.net This structural rigidity and precise positioning are key to its potent inhibitory function. hyphadiscovery.com
Cyclopropylsulfonamide Moiety: This functional group is vital for the molecule's interaction with the catalytic triad (B1167595) of the protease (Histidine 57, Aspartate 81, and Serine 139). nih.gov Docking studies reveal that the cyclopropylsulfonamide forms hydrogen bonds with the side chains of H57 and S139. nih.govresearchgate.net It also interacts with the backbone of Glycine 137 (G137) in the oxyanion hole and the side chain of K136, an interaction not observed with similar inhibitors like Simeprevir (B1263172). nih.gov This moiety is a common feature in many HCV NS3/4A protease inhibitors. researchgate.net
Phenanthridine (B189435) Ring: The large, triaryl phenanthridine group is required to achieve high potency by establishing significant hydrophobic interactions within the relatively shallow S1 binding site of the protease. acs.orgresearchgate.net It interacts specifically with the side chains of H57 and D81. nih.gov The orientation of the phenanthridine ring, in conjunction with the pyrazine (B50134) ring, also plays a role in the molecule's chameleonic properties. acs.org
These elements collectively ensure a high-affinity binding of Paritaprevir to its target, effectively blocking the viral replication machinery. drugbank.com
| Key Pharmacophoric Element | Interacting Residues (HCV Protease) | Type of Interaction | Reference |
| Macrocyclic Core | K136, R155, A157 | Hydrogen Bonds, Hydrophobic Interactions | nih.gov, researchgate.net |
| Cyclopropylsulfonamide | H57, S139, G137, K136 | Hydrogen Bonds | nih.gov, researchgate.net |
| Phenanthridine Ring | H57, D81 | Hydrophobic Interactions | nih.gov |
Strategies for Synthetic Modification and Lead Optimization
The journey from a lead compound to a clinical drug like Paritaprevir involves extensive synthetic modification and optimization to enhance potency, improve pharmacokinetic properties, and minimize off-target effects.
The development of Paritaprevir was part of a broader effort to create potent, noncovalent inhibitors of the HCV NS3/4A protease. Early research focused on optimizing compounds like BILN 2061, but these were discontinued (B1498344) due to toxicity. researchgate.net Subsequent research led to the design of macrocyclic inhibitors. The antiviral activity of Paritaprevir analogs is highly sensitive to substitutions on the core structure. For instance, in studies using HCV replicons, specific amino acid substitutions in the NS3 protease, such as R155C, A156T/V, and D168H/V in genotype 4a, or Y56H and D168V in genotype 4d, significantly reduced the antiviral activity of Paritaprevir, demonstrating the finely-tuned nature of its interaction with the target. tga.gov.au A combination of Y56H and D168V mutations led to a drastic 12,533-fold reduction in activity. tga.gov.au This highlights how SAR data is crucial for designing next-generation analogs that can overcome such resistance mutations. tandfonline.comnih.gov
Paritaprevir exhibits significant conformational flexibility, a characteristic that is crucial for its biological activity but also presents challenges for structural analysis. biorxiv.orgadvancedsciencenews.com This flexibility allows it to act as a "molecular chameleon," adapting its shape to different environments. nih.govacs.org
Conformational States: Paritaprevir can toggle between "open" and "closed" conformations. acs.orgresearchgate.net In polar, aqueous environments, it adopts an open conformation with a higher three-dimensional polar surface area (3D-PSA) of around 201 Ų. acs.org This state is thought to facilitate dissolution. In contrast, in nonpolar, lipid-like environments, it shifts to a more compact, closed conformation with a lower 3D-PSA of about 125 Ų. acs.orgnih.gov This closed state, which shields the molecule's polar groups, is believed to enhance its ability to permeate cell membranes. acs.orgnih.gov
Intramolecular Hydrogen Bonding (IMHB): The ability to switch conformations is governed by intramolecular hydrogen bonds (IMHBs). acs.orgnih.gov In the closed conformation, an IMHB can form between the phenanthridine and pyrazine rings, leading to π-π stacking. acs.org In the open conformation, a different IMHB is observed between the sulfonamide N-H and a carbonyl oxygen in the macrocycle. researchgate.net Interestingly, when bound to the protease, these IMHBs are disrupted in favor of stronger intermolecular hydrogen bonds with the enzyme, which contributes to the molecule's high potency. nih.gov
This chameleonic behavior provides a structural basis for the favorable passive permeability of this large molecule, which would typically be challenged to cross biological membranes. nih.govdntb.gov.ua
| Environment | Conformation | 3D Polar Surface Area (PSA) | Key Feature | Reference |
| Polar (Aqueous) | Open | ~201 Ų | Facilitates dissolution | acs.org |
| Nonpolar (Lipid) | Closed | ~125 Ų | Enhances membrane permeability | acs.org, nih.gov |
| Protease-Bound | Open | ~186 Ų | Intermolecular H-bonds with target | nih.gov, diva-portal.org |
Design of Analogs with Improved Antiviral Activity
Application of Computational Chemistry in Paritaprevir Design and Optimization
Computational chemistry, particularly molecular modeling, was an indispensable tool in the design and optimization of Paritaprevir. These methods provided critical insights into how the molecule interacts with its target at an atomic level.
Molecular docking simulations were used to predict and analyze the binding of Paritaprevir to the HCV NS3/4A protease active site. nih.govadvancedsciencenews.com This technique involves placing a virtual model of the ligand (Paritaprevir) into the 3D structure of the receptor (the protease) and calculating a "docking score" that estimates the binding affinity. walshmedicalmedia.comacs.org
Methodology: Researchers used software like Glide and Autodock Vina to perform these simulations. nih.govwalshmedicalmedia.comscitechnol.com The crystal structure of the protease bound to a similar inhibitor, Simeprevir (PDB ID: 3KEE), was often used as the receptor model. nih.govdiva-portal.org
Key Findings: Computational studies were crucial in understanding the importance of Paritaprevir's different conformations (polymorphs), which were identified experimentally and designated as form α and form β. nih.govadvancedsciencenews.com Molecular docking experiments showed that conformer β docked favorably into the active site pocket with a strong docking score of -11.3 kcal/mol. nih.govresearchgate.net In contrast, conformer α did not fit well into the active site and had a much weaker score (-4.2 kcal/mol). nih.gov This computational result strongly suggested that conformer β represents the biologically active conformation, a finding that helps guide the manufacturing and formulation process to ensure therapeutic efficacy. advancedsciencenews.com The simulations precisely mapped the hydrogen bonds and hydrophobic interactions between conformer β and the catalytic triad, reinforcing the SAR data. nih.govdiva-portal.org
| Paritaprevir Conformer | Binding Location | Docking Score (kcal/mol) | Implication | Reference |
| α | Outside active site | -4.2 | Not thermodynamically favored for binding | nih.gov |
| β | Inside active site | -11.3 | More thermodynamically favored; likely the active conformation | nih.gov, researchgate.net |
Molecular Dynamics Simulations to Understand Binding and Resistance
Molecular Dynamics (MD) simulations are a crucial computational tool for understanding the dynamic interactions between a ligand, such as Paritaprevir, and its biological target at an atomic level. These simulations provide insights into the stability of the drug-target complex, the specific interactions that confer binding affinity, and the mechanisms by which mutations can lead to drug resistance. For Paritaprevir, MD simulations have been instrumental in elucidating its binding mode with the Hepatitis C Virus (HCV) NS3/4A protease and explaining its reduced efficacy against certain resistant variants. researchgate.netnih.govtandfonline.comnih.gov
Studies have focused on common resistance-conferring mutations, particularly at residues A156 and D168 of the NS3/4A protease. researchgate.netnih.gov Paritaprevir is a potent inhibitor of the wild-type (WT) genotype 1a protease, but it is highly susceptible to substitutions at the D168 position. nih.gov MD simulations of Paritaprevir complexed with the WT protease and with D168N and D168Y mutant strains have revealed the molecular basis for this resistance. nih.govistcp-2019.org
In the WT complex, Paritaprevir's binding is stabilized by strong hydrogen bonding interactions and a critical salt-bridge network involving residues R123, R155, and D168. nih.gov The D168N/Y mutations disrupt this salt-bridge network, leading to significant conformational changes in the binding pocket. istcp-2019.org This disruption weakens the hydrogen bonding between the inhibitor and the protein. nih.gov Per-residue free energy decomposition analyses further pinpointed that the loss of binding affinity is due to the loss of key energetic contributions from residues such as Q80, V132, K136, G137, and R155 in the D168N/Y mutants. nih.gov
Similarly, the A156T mutation is a common pathway for drug resistance. tandfonline.comnih.gov Quantum mechanics/molecular mechanics (QM/MM) and generalized Born surface area (GBSA) calculations based on MD simulations showed that the binding affinity of Paritaprevir towards the A156T variant was significantly reduced. tandfonline.comnih.gov The calculated reduction in binding free energy was approximately 4 kcal/mol compared to the wild-type complex, which aligns with experimental observations of resistance. tandfonline.comnih.gov
The detailed insights from these simulations are valuable for the rational design of next-generation HCV NS3/4A inhibitors that can maintain high potency against a broader spectrum of resistant viral variants. researchgate.netnih.gov
| Mutation | Key Interacting Residues (WT) | Effect of Mutation | Impact on Paritaprevir Binding | Reference |
| D168N / D168Y | R123, R155, D168, Q80, V132, K136, G137 | Disruption of the R123-R155-D168 salt-bridge network. | Weakened inhibitor-protein hydrogen bonding; loss of key energetic contributions from pocket residues; lower binding affinity. | nih.govistcp-2019.org |
| A156T | H57, R155, A156, R123, D168 | Weakened intermolecular interactions. | Reduced binding free energy by ~4 kcal/mol; destabilized protein binding surface. | tandfonline.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. medcraveonline.comwikipedia.org In drug discovery, QSAR models are invaluable for predicting the activity of novel molecules before their synthesis, thereby prioritizing candidates and guiding lead optimization. medcraveonline.comjocpr.com A QSAR model is expressed as a mathematical equation:
Activity = f (Physicochemical properties and/or Structural properties) + error wikipedia.org
The process involves defining a set of "predictor" variables, which are numerical representations of the physicochemical properties or structural features of the molecules, known as molecular descriptors. wikipedia.org The "response" variable is the biological activity, such as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50). dovepress.com By applying statistical methods like multiple linear regression (MLR) to a training set of compounds with known activities, a model is built that can predict the activity of a test set of compounds. mdpi.com
In the context of Paritaprevir's development, QSAR principles would have been applied to the broader class of HCV NS3/4A protease inhibitors. The structure-activity relationship (SAR) study of Paritaprevir and its analogues identified several key structural components crucial for its high inhibitory activity: the macrocyclic core, the cyclopropylsulfonamide moiety, and the phenanthridine ring. nih.gov A QSAR model for this class of inhibitors would use descriptors to quantify the properties of these and other variable structural parts. Descriptors could include:
Electronic descriptors: (e.g., partial charges, dipole moment) to model electrostatic interactions.
Steric descriptors: (e.g., molecular volume, surface area) to model shape complementarity with the binding site.
Hydrophobic descriptors: (e.g., LogP) to model hydrophobic interactions.
Topological descriptors: (e.g., connectivity indices) to represent molecular branching and shape.
While specific QSAR models developed for the initial design of Paritaprevir are proprietary, the principles are a cornerstone of rational drug design. jocpr.com Furthermore, QSAR is also used in a regulatory context to predict potential liabilities. For instance, (Q)SAR predictions for mutagenicity were part of the nonclinical assessment of Paritaprevir. fda.gov
Quantum Computing Approaches for Drug Discovery (conceptual frameworks)
Quantum computing (QC) represents a paradigm shift in computational science with the potential to revolutionize drug discovery by solving complex chemical problems that are intractable for even the most powerful classical supercomputers. chemrxiv.orgparityqc.commit.edu For complex molecules like Paritaprevir, quantum computing offers conceptual frameworks to overcome the limitations of classical simulation methods in several key areas of drug design. chemrxiv.orgresearchgate.net
One of the primary applications of QC in drug discovery is the highly accurate calculation of molecular electronic structures and energies. arxiv.org This capability would allow for a more precise prediction of binding affinities between a drug and its target protein. Classical methods often rely on approximations to calculate these energies, whereas quantum algorithms could provide near-exact solutions, leading to a more reliable in-silico screening process.
A significant challenge in designing macrocyclic drugs like Paritaprevir is understanding their conformational flexibility. acs.org Paritaprevir can adopt different shapes (conformations), and its ability to change shape (a "chameleonic" behavior) is linked to its ability to permeate cell membranes. acs.org Classical simulations struggle to accurately model the subtle energetics of these conformational changes. A recent study highlighted the potential of a quantum algorithm, qubitized downfolding, to investigate the conformational flexibility and strain of Paritaprevir. chemrxiv.org By providing a more accurate picture of the energy landscape of such flexible molecules, QC could enable the rational design of drugs with improved pharmacokinetic properties. chemrxiv.org
The conceptual framework for applying QC to drug discovery involves a hybrid quantum-classical approach. researchgate.netarxiv.org In this model, computationally demanding tasks, such as calculating the electronic energy of the drug in the binding site, are offloaded to a quantum computer, while other tasks, like simulating the larger protein environment, are handled by classical computers. arxiv.org This hybrid approach is seen as a practical path forward for using near-term quantum devices (NISQ, or Noisy Intermediate-Scale Quantum, devices) to achieve a "quantum advantage" in pharmaceutical research. researchgate.net Projects are underway to develop new quantum algorithms and frameworks specifically for solving problems in computational medical biology, such as identifying complex disease mechanisms and enabling personalized drug development. parityqc.com
Mechanistic Research into Preclinical Pharmacological Disposition of Paritaprevir
In Vitro Metabolic Pathways and Enzyme Identification
Role of Cytochrome P450 Enzymes (e.g., CYP3A4/5)
In vitro studies have established that paritaprevir is primarily metabolized by cytochrome P450 (CYP) enzymes, with CYP3A4 playing a predominant role and CYP3A5 contributing to a lesser extent. drugbank.comdovepress.comhep-druginteractions.orghyphadiscovery.com The biotransformation of paritaprevir involves several key pathways, including CYP-mediated oxidation. tga.gov.aunih.gov This oxidation can occur on the olefinic linker, the phenanthridine (B189435) group, or the methylpyrazinyl group of the molecule. tga.gov.aunih.gov Additionally, amide hydrolysis at the acyl cyclopropane-sulfonamide and pyrazine-2-carboxamide moieties are also significant metabolic routes. tga.gov.aunih.gov
The critical role of CYP3A4 in paritaprevir's metabolism is the basis for its co-administration with ritonavir (B1064), a potent CYP3A4 inhibitor. nih.govnih.gov Ritonavir does not possess anti-HCV activity itself but acts as a pharmacokinetic enhancer. tga.gov.autga.gov.au By inhibiting CYP3A-mediated metabolism, ritonavir significantly increases the plasma concentrations and extends the half-life of paritaprevir, allowing for effective therapeutic levels with once-daily dosing. nih.govnih.govnih.gov
Characterization of Metabolites and Their In Vitro Antiviral Activity
Following administration, unchanged paritaprevir is the main component circulating in the plasma, accounting for approximately 90% of the radioactivity. tga.gov.autga.gov.au At least five minor metabolites of paritaprevir have been identified in human plasma, collectively making up about 10% of the plasma radioactivity. hyphadiscovery.comtga.gov.autga.gov.au These metabolites are designated as M2, M3, M6, M13, and M29. tga.gov.aunih.gov
Crucially, these metabolites are not expected to possess any antiviral activity. tga.gov.autga.gov.autga.gov.aueuropa.eu The primary routes of biotransformation leading to these metabolites are CYP-mediated oxidation and amide hydrolysis. hyphadiscovery.comnih.gov One of the major fecal metabolites is M29, which is formed through microflora-mediated hydrolysis of the sulfonamide bond in the intestine. hyphadiscovery.comnih.gov The other identified circulating metabolites, such as M2, M3, M13, and M6, are present in trace amounts. tga.gov.autga.gov.au
Table 1: Circulating Metabolites of Paritaprevir in Human Plasma
| Metabolite | Percentage of Total Drug-Related Material (AUCt) | Antiviral Activity |
| Unchanged Paritaprevir | 88.9% | Active |
| M2 | 7.8% | Inactive tga.gov.au |
| M29 | 3.2% | Inactive tga.gov.au |
| M3, M13, M6 | Trace levels | Inactive tga.gov.au |
Molecular Mechanisms of Transporter Interactions (in vitro)
Efflux Transporters (e.g., P-glycoprotein, BCRP) as Substrate/Inhibitor
Furthermore, paritaprevir also acts as an inhibitor of P-gp and BCRP. dovepress.comd-nb.info This inhibitory action can affect the transport of other drugs that are also substrates for these transporters, leading to potential drug-drug interactions.
Uptake Transporters (e.g., OATP1B1/1B3) as Substrate/Inhibitor
Paritaprevir's interaction with uptake transporters is also a significant aspect of its pharmacology. It has been identified as a substrate for the hepatic uptake transporters Organic Anion Transporting Polypeptide 1B1 (OATP1B1) and OATP1B3. tga.gov.autga.gov.aueuropa.eu These transporters are crucial for the entry of drugs into liver cells.
In addition to being a substrate, paritaprevir is also an inhibitor of OATP1B1 and OATP1B3. tga.gov.aueuropa.eud-nb.info This inhibition can impact the hepatic uptake of co-administered drugs that are substrates of these transporters. Ritonavir, which is co-administered with paritaprevir, also inhibits OATP2B1. europa.eu
Table 2: In Vitro Transporter Interactions of Paritaprevir
| Transporter | Interaction | Role of Paritaprevir |
| P-glycoprotein (P-gp) | Efflux | Substrate and Inhibitor dovepress.comtga.gov.aud-nb.info |
| Breast Cancer Resistance Protein (BCRP) | Efflux | Substrate and Inhibitor dovepress.comtga.gov.aud-nb.info |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) | Uptake | Substrate and Inhibitor tga.gov.aueuropa.eud-nb.info |
| Organic Anion Transporting Polypeptide 1B3 (OATP1B3) | Uptake | Substrate and Inhibitor tga.gov.aueuropa.eud-nb.info |
Inhibition Mechanisms of Glucuronosyltransferases (e.g., UGT1A1) in vitro
In vitro studies using human liver microsomes have been conducted to evaluate the potential inhibitory effect of paritaprevir on UDP-glucuronosyltransferase 1A1 (UGT1A1) enzyme activity. tufts.edu These studies aimed to determine if paritaprevir inhibits Phase II metabolism mediated by UGT1A1, using ethinyl estradiol (B170435) as a probe substrate. tufts.edu The research focused on determining the inhibitory concentration (IC50) and the mechanism of inhibition. tufts.edu While it is suggested that paritaprevir has an inhibitory effect on UGT1A1, detailed mechanistic data from these specific in vitro studies, including the precise nature of the inhibition (e.g., competitive, non-competitive), are still being fully elucidated. tufts.edu Probenecid was utilized as a positive control inhibitor for the UGT1A1 isoform in these experiments. tufts.edu
Plasma Protein Binding Characteristics and Implications for Free Drug Concentration (in vitro)
In vitro studies have established that paritaprevir is extensively bound to human plasma proteins. europa.eu The binding is high, with approximately 97% to 98.6% of the drug bound to plasma proteins over a concentration range of 0.08 to 8 µg/mL. This high degree of protein binding is a critical factor in determining the pharmacokinetic profile of paritaprevir, as only the unbound or "free" fraction of the drug is available to exert its pharmacological effect, be metabolized, and be excreted. xenotech.com
The primary proteins in plasma responsible for drug binding are albumin and alpha-1-acid glycoprotein (B1211001) (AAG). nih.govnih.gov While specific studies detailing the precise contribution of each of these proteins to paritaprevir binding are not extensively detailed in the provided results, it is a general principle that acidic drugs tend to bind to albumin, while basic and neutral drugs often bind to AAG. nih.govnih.gov The high level of protein binding suggests a strong affinity of paritaprevir for these plasma proteins.
The implication of this extensive plasma protein binding is a low free drug concentration. The unbound fraction of paritaprevir in human plasma is very small, estimated to be around 1.4% to 3%. selleckchem.comtga.gov.au This low free fraction significantly influences the drug's distribution and clearance. Despite high binding, the liver can efficiently remove highly protein-bound drugs from circulation. nih.gov
It is also noteworthy that the presence of 40% human plasma has been shown to attenuate the in vitro antiviral activity of paritaprevir by 24- to 27-fold, highlighting the significant impact of plasma protein binding on the availability of the active drug.
Data from in vitro studies across different species indicate that paritaprevir is highly bound to plasma proteins in animals as well, with a mean unbound fraction of 0.0137 in humans, which was similar in the animal species tested. tga.gov.au
The following table summarizes the key plasma protein binding characteristics of paritaprevir from in vitro studies:
| Parameter | Value | Species | Concentration Range | Reference |
| Percentage Bound | 97% - 98.6% | Human | 0.08 - 8 µg/mL | |
| Unbound Fraction (fu) | ~1.4% - 3% | Human | Not Specified | selleckchem.comtga.gov.au |
| Mean Unbound Fraction (fu) | 0.0137 | Human | 0.1 - 10 µM | tga.gov.au |
Table 1: In Vitro Plasma Protein Binding of Paritaprevir
This high degree of plasma protein binding is a crucial determinant of paritaprevir's pharmacokinetic properties, influencing its distribution, the concentration of pharmacologically active free drug, and its subsequent metabolism and elimination.
Synthetic Chemistry and Process Research for Paritaprevir and Its Analogs
Development of Novel Synthetic Methodologies for Macrocyclic Peptidomimetics
The synthesis of macrocyclic peptidomimetics like paritaprevir presents significant challenges due to their complex structures. cam.ac.uk These molecules often exist in a chemical space "beyond the Rule of 5," which typically governs the properties of orally available small-molecule drugs. researchgate.net However, their unique architectures enable them to modulate difficult drug targets, such as the flat and featureless active site of the hepatitis C virus (HCV) NS3/4A protease. acs.orgacs.org
Researchers have developed various strategies to construct these complex macrocycles. One common approach is ring-closing metathesis (RCM), which has been instrumental in the synthesis of numerous macrocyclic compounds. thieme-connect.com Other methodologies include macrolactamization, intramolecular cross-coupling reactions, and "click chemistry," such as copper- or ruthenium-catalyzed azide-alkyne cycloadditions. chemdiv.commdpi.com These methods provide pathways to create the large ring systems characteristic of peptidomimetic inhibitors. chemdiv.com
For paritaprevir specifically, a convergent synthetic route has been developed. acs.org This approach involves the synthesis of two advanced starting materials which are then combined in a six-step sequence to form the final molecule. acs.org This method allows for better control over impurities and facilitates the isolation of key intermediates in a crystalline form. acs.org
A key challenge in the synthesis of macrocyclic peptidomimetics is achieving a balance between conformational flexibility and rigidity. acs.orgacs.org The macrocycle must be flexible enough to adopt the specific conformation required to bind to its target, yet rigid enough to minimize the entropic penalty upon binding, thereby increasing potency. rsc.org Paritaprevir's 15-membered macrocyclic ring allows it to adopt different conformations, a property sometimes referred to as "chameleonic behavior," which is influenced by intramolecular hydrogen bonding. acs.org
Stereoselective Synthesis Approaches
The stereochemistry of paritaprevir is crucial for its biological activity. The synthesis, therefore, requires precise control over the stereocenters within the molecule. The starting materials for the synthesis of paritaprevir and its analogs often include chiral building blocks derived from amino acids, such as L-proline and its derivatives. mdpi.comresearchgate.net
One of the key stereochemical features of paritaprevir is the pyrrolidine (B122466) ring, which is introduced using precursors like (2S,4R)-4-hydroxy-N-Boc-L-proline methyl ester. mdpi.com The stereoselective synthesis of such substituted pyrrolidine derivatives is a critical area of research. researchgate.net Methods for achieving this include the functionalization of readily available, optically pure starting materials like proline and 4-hydroxyproline. mdpi.comresearchgate.net
The development of stereoselective methods is essential not only for the initial synthesis but also for producing analogs of paritaprevir. By varying the stereochemistry at different positions, researchers can explore the structure-activity relationship and optimize the compound's properties.
Research into Derivatization Strategies for Targeted Property Modulation
Derivatization, or the chemical modification of a lead compound, is a key strategy for optimizing the properties of a drug candidate. sunderland.ac.uk For paritaprevir, research into derivatization focuses on improving aspects such as potency, metabolic stability, and pharmacokinetic profile. acs.orgresearchgate.net
One area of focus is the modification of the macrocyclic scaffold. By introducing different functional groups or altering the ring size, researchers can influence the molecule's conformation and binding affinity. cam.ac.uk For example, the incorporation of fluorine into macrocyclic peptides can enhance hydrophobicity, reduce metabolic degradation, and introduce new interactions with the target protein. rsc.org
Another approach involves modifying the peripheral groups attached to the macrocyclic core. In paritaprevir, the acylsulfonamide and pyrazine-2-carboxamide moieties are sites of metabolic hydrolysis. nih.gov Derivatization at these positions could lead to analogs with improved metabolic stability. For instance, creating prodrugs by chemical modification can be a strategy to enhance oral bioavailability. researchgate.net
Computational methods play a significant role in guiding derivatization strategies. acs.org By modeling the interaction of different analogs with the HCV NS3/4A protease, researchers can predict which modifications are most likely to improve binding and activity. This allows for a more targeted and efficient approach to synthesizing new derivatives. The ability of paritaprevir to toggle between high and low 3D polar surface area conformations, a feature of its "chameleonic" nature, is a key aspect studied to design derivatives with improved properties. acs.org
Advanced Biophysical and Analytical Methodologies in Paritaprevir Research
Application of Microcrystal Electron Diffraction (MicroED) for Polymorph and Conformational Analysis
Microcrystal Electron Diffraction (MicroED) has emerged as a pivotal technique in elucidating the solid-state structures of paritaprevir, overcoming challenges associated with its conformational flexibility that have historically hindered traditional X-ray diffraction methods. advancedsciencenews.comnih.gov
Polymorph Identification and Conformational Dynamics
Recent research successfully employed MicroED to identify and characterize two distinct polymorphic crystal forms of paritaprevir, designated as form α and form β, from the same experimental preparation. advancedsciencenews.comnih.govbiorxiv.org These polymorphs exhibit significant conformational differences in both the macrocyclic core and its substituents, specifically the cyclopropylsulfonamide and methylpyrazinamide moieties. biorxiv.orgresearchgate.net The ability of MicroED to derive multiple polymorphs and their distinct conformations from a single experiment highlights its power in studying flexible macrocyclic drugs. biorxiv.org
Form α presents as needle-like microcrystals, while form β crystals are rod-like. researchgate.netresearchgate.net The structural analysis revealed that paritaprevir can adopt both open and closed conformations, a chameleonic property crucial for its biological activity. biorxiv.org The open conformation is thought to be favored in aqueous environments, while closed conformations are adopted in more lipophilic settings. biorxiv.org
Biological Relevance of Conformational Polymorphs
Molecular docking simulations have demonstrated the biological significance of these different conformations. Only the β conformer of paritaprevir was found to successfully dock into the active site of the HCV NS3/4A serine protease. advancedsciencenews.combiorxiv.org This finding suggests that the β conformation is the thermodynamically favored state for target binding. researchgate.net The macrocyclic core of the β conformer remains largely pre-organized for binding, while the substituents can adjust to fit within the active site. advancedsciencenews.com This underscores the importance of experimentally determining the correct conformation for accurate computational modeling and understanding structure-activity relationships. advancedsciencenews.com The structure of paritaprevir was resolved to 0.85 Å using MicroED, revealing an open conformation with significant intramolecular hydrogen bonding and large solvent channels, a unique feature among the studied macrocycles that likely influences its solubility and bioavailability. nih.govmedicineinnovates.com
| Feature | Form α | Form β | Reference |
| Crystal Morphology | Needle-like | Rod-like | researchgate.netresearchgate.net |
| Conformation | Different from target-bound state | Fits well into NS3/4A protease active site | advancedsciencenews.combiorxiv.org |
| Biological Activity | Less favored for target binding | Thermodynamically favored for target binding | advancedsciencenews.comresearchgate.net |
Cell-Based Assays for Antiviral Efficacy and Resistance Profiling
Cell-based assays are fundamental for determining the antiviral potency of paritaprevir and for identifying viral variants that confer resistance.
HCV Replicon System
The HCV replicon system is a cornerstone for evaluating the efficacy of direct-acting antivirals (DAAs). pnas.org This system utilizes human hepatoma cell lines (e.g., Huh-7) that contain autonomously replicating subgenomic HCV RNA, often fused to a reporter gene like luciferase. pnas.org The inhibitory effect of a drug on viral replication is measured by the reduction in reporter activity.
Paritaprevir has demonstrated potent activity in these assays. In biochemical assays, it inhibited recombinant HCV genotype 1a and 1b NS3/4A protease with IC50 values of 0.18 nM and 0.43 nM, respectively. fda.gov In cell-based replicon assays, the EC50 values for genotype 1a and 1b were 1.0 nM and 0.21 nM, respectively. tga.gov.au The potency of paritaprevir extends to other genotypes, though with varying efficacy. tga.gov.au
Resistance Profiling
Cell-based assays are also crucial for selecting and characterizing resistance-associated substitutions (RASs). By culturing HCV replicons in the presence of the drug, variants that can overcome the inhibitory pressure are selected. tga.gov.aunih.gov For paritaprevir, key RASs have been identified in the NS3 protease region, notably at positions R155 and D168. nih.govwikipedia.org For example, in genotype 4a replicons, substitutions R155C, A156T/V, and D168H/V reduced paritaprevir's activity by 40- to 323-fold. tga.gov.aueuropa.eu The combination of multiple RASs can lead to even higher levels of resistance. tga.gov.au
| HCV Genotype/Strain | Assay Type | Potency (EC50/IC50) | Reference |
| Genotype 1a | Biochemical (IC50) | 0.18 nM | fda.gov |
| Genotype 1b | Biochemical (IC50) | 0.43 nM | fda.gov |
| Genotype 1a-H77 | Replicon (EC50) | 1.0 nM | tga.gov.au |
| Genotype 1b-Con1 | Replicon (EC50) | 0.21 nM | tga.gov.au |
| Genotype 2a-JFH-1 | Replicon (EC50) | 5.3 nM | tga.gov.au |
| Genotype 3a | Replicon (EC50) | 19 nM | |
| Genotype 4a | Replicon (EC50) | 0.09 nM | tga.gov.au |
| Genotype 6a | Replicon (EC50) | 0.68 nM | tga.gov.au |
Mass Spectrometry-Based Approaches for Mechanistic Metabolism and Metabolite Identification
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for studying the metabolism of paritaprevir.
Metabolizing Enzymes
In vitro studies using human liver microsomes (HLMs) and recombinant cytochrome P450 (CYP) enzymes have identified CYP3A4 as the primary enzyme responsible for paritaprevir metabolism, with a minor contribution from CYP3A5. tandfonline.comdrugbank.comnih.gov The intrinsic clearance (CLint) for the formation of a metabolite by recombinant CYP3A4 was found to be 1.5 times higher than that by recombinant CYP3A5. tandfonline.com Further studies with genotyped HLMs confirmed that CYP3A4 expression level, but not CYP3A5, significantly correlated with the rate of paritaprevir metabolism. tandfonline.com Paritaprevir is also an inhibitor of UGT1A1, with an in vitro Ki value of 20 μM, indicating a competitive inhibition mechanism. nih.gov
Metabolite Identification and Quantification
LC-MS/MS methods have been developed and validated for the sensitive and specific quantification of paritaprevir and its metabolites in various biological matrices, including plasma and liver tissue. nih.govasm.orgnih.gov These methods are essential for pharmacokinetic studies. Following a single radiolabeled dose of paritaprevir (co-administered with ritonavir), the majority of the dose was recovered in feces (88%), with a small amount in urine (8.8%). drugbank.com Unchanged paritaprevir accounted for only a small fraction of the recovered radioactivity, indicating extensive metabolism. drugbank.com These highly sensitive analytical methods allow for the measurement of drug concentrations in small samples, such as those obtained from fine-needle aspirates of the liver, providing crucial information on drug distribution at the target site. researchgate.net
Future Research Directions and Unmet Challenges in Paritaprevir and Protease Inhibitor Research
The advent of direct-acting antivirals (DAAs), including the NS3/4A protease inhibitor Paritaprevir, has revolutionized the treatment of Hepatitis C Virus (HCV). However, the dynamic nature of the virus and the complexities of antiviral therapy present ongoing challenges. Future research is critical to address these hurdles and move towards global eradication of HCV. This article explores the forward-looking perspectives in the field, focusing on the development of more robust protease inhibitors, strategies to combat viral resistance, preclinical investigation of new therapeutic combinations, and the application of cutting-edge technologies in drug discovery.
Q & A
Q. What is the molecular mechanism of Paritaprevir against hepatitis C virus (HCV) and its potential repurposing for other viral targets?
Paritaprevir inhibits HCV replication by targeting the NS3/4A protease, which cleaves viral polyproteins essential for maturation . Recent computational and in vitro studies suggest broader antiviral potential:
- SARS-CoV-2 : Paritaprevir binds strongly to non-structural proteins NSP15 (endonuclease) and 3CLpro (main protease), with binding free energies comparable to known inhibitors. Molecular dynamics simulations show stable interactions with conserved residues (e.g., C145 in 3CLpro), supporting further in vivo validation .
- Experimental validation : Use fluorescence resonance energy transfer (FRET) assays for protease inhibition or plaque reduction neutralization tests (PRNT) for antiviral activity quantification .
Q. What are the key pharmacokinetic (PK) parameters of Paritaprevir, and how do co-administered drugs like ritonavir influence its bioavailability?
Paritaprevir exhibits non-linear PK due to saturation of first-pass metabolism. Key findings:
- Ritonavir boosting : Co-administration increases Paritaprevir AUC by 30–50× and extends half-life via CYP3A4 inhibition .
- Formulation effects : Spray-dried dispersion (SDD) tablets improve bioavailability by 1.27-fold vs. capsules. Bioavailability increases by 1.14× per 50 mg dose increment .
- Methodological note : Employ population PK modeling (e.g., NONMEM) with covariates like dose, formulation, and drug-drug interactions (DDIs) to predict exposure in diverse populations .
Advanced Research Questions
Q. How can combinatorial synergism between Paritaprevir and remdesivir be quantified for SARS-CoV-2 treatment?
Synergism is evaluated using Fa-CI (fraction affected-combination index) plots :
- Paritaprevir + remdesivir : At fractional effect (Fa) values of 0.01–0.99, CI values range from 0.3–0.8, indicating moderate to strong synergism. Use the Chou-Talalay method for dose-effect analysis, ensuring replicates to mitigate variability .
- Experimental design : Optimize molar ratios (e.g., 1:1 to 1:4) in in vitro antiviral assays (e.g., Vero E6 cells) and validate with time-of-addition studies to confirm mechanistic overlap .
Q. What methodological frameworks improve predictions of Paritaprevir-mediated drug-drug interactions (DDIs) involving hepatic transporters?
- Static R-value vs. PBPK models : Static models overpredict OATP1B1/1B3-mediated DDIs (e.g., pravastatin AUCR observed: 1.82 vs. predicted: 2.6). PBPK models incorporating intestinal BCRP inhibition (IC50 = 0.1 µM) reduce Cmax prediction error from 7.1→4.1 .
- Sensitivity analysis : Adjust Paritaprevir’s BCRP IC50 in Silico tools (e.g., Simcyp) to refine DDI risk for substrates like rosuvastatin .
Q. How is CYP3A7 inactivation by Paritaprevir characterized, and what are the implications for fetal-maternal toxicity?
Paritaprevir acts as a mechanism-based inactivator of CYP3A7, a fetal hepatic enzyme:
- Kinetic parameters : KI = 4.66 µM (95% CI: 0.756–17.8 µM); kinact = 0.00954 min⁻¹. Use NADPH-fortified human liver microsomes with deuterium-labeled substrates (e.g., DHEA-S) for activity assays .
- Molecular docking : The lowest-energy pose (−12.7 kcal/mol) shows Paritaprevir’s macrocycle orientated toward CYP3A7’s heme, facilitating covalent adduct formation .
Q. Which analytical methods ensure precise quantification of Paritaprevir in co-formulated drug products?
A validated RP-HPLC method achieves separation of Paritaprevir, ombitasvir, and ritonavir in 10 minutes:
- Parameters : C18 column, 0.02 M phosphate buffer (pH 4.5):ACN:MeOH (50:30:20), 262 nm detection.
- Validation : Linearity (15–45 µg/mL; R² > 0.99), LOD (0.29 µg/mL), LOQ (0.90 µg/mL). Ensure peak purity >98% to exclude excipient interference .
Q. How do liver sampling techniques (e.g., fine-needle aspiration) affect Paritaprevir concentration measurements in preclinical models?
- Rat studies : Surgical resection provides the highest accuracy (bias: 15% vs. core needle biopsy). Fine-needle aspiration (21G, 3 passes) reduces bias to 18% .
- Correction factors : Apply tissue-specific recovery rates (e.g., 0.85 for FNA) when extrapolating to human PK models .
Methodological Considerations for Advanced Studies
Q. What ADME challenges arise when repurposing Paritaprevir for non-HCV viruses?
- Solubility : Paritaprevir’s low aqueous solubility (1.38e-07 mg/mL) limits in vivo efficacy. Use nanoformulations (e.g., lipid nanoparticles) to enhance dissolution .
- CYP interactions : Screen for CYP3A4 inhibition (IC50 = 2.1 µM) to mitigate DDI risks in combination therapies .
Q. How does formulation design impact Paritaprevir’s dose proportionality and bioavailability?
- SDD tablets : Non-linear bioavailability increases (θbio = 1.14 per 50 mg dose) require adaptive dosing in phase I trials. Use crossover studies with escalating doses (50–300 mg) and sparse sampling .
Q. What criteria should guide clinical trial design for Paritaprevir in patients with advanced liver fibrosis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
